![molecular formula C15H23N3O B13287500 2-(1-Aminocyclohexyl)-3H,4H,5H,6H,7H,8H,9H-cyclohepta[d]pyrimidin-4-one](/img/structure/B13287500.png)
2-(1-Aminocyclohexyl)-3H,4H,5H,6H,7H,8H,9H-cyclohepta[d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Aminocyclohexyl)-3H,4H,5H,6H,7H,8H,9H-cyclohepta[d]pyrimidin-4-one is a heterocyclic compound that features a unique structure combining a cycloheptane ring with a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Aminocyclohexyl)-3H,4H,5H,6H,7H,8H,9H-cyclohepta[d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with a suitable pyrimidine derivative in the presence of a catalyst. The reaction is often carried out in an organic solvent such as methanol or ethanol, and the temperature is maintained between 50°C and 100°C to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: 2-(1-Aminocyclohexyl)-3H,4H,5H,6H,7H,8H,9H-cyclohepta[d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: aqueous or organic solvent, room temperature to 50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; conditions: anhydrous solvent, low temperature.
Substitution: Alkyl halides, acyl chlorides; conditions: organic solvent, mild heating.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-(1-Aminocyclohexyl)-3H,4H,5H,6H,7H,8H,9H-cyclohepta[d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of cancer cells and inducing apoptosis.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1-Aminocyclohexyl)-3H,4H,5H,6H,7H,8H,9H-cyclohepta[d]pyrimidin-4-one involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells. It may also interfere with DNA synthesis and repair mechanisms, further contributing to its anticancer effects .
Comparison with Similar Compounds
4H-Pyrido[1,2-a]pyrimidin-4-one: Another heterocyclic compound with similar structural features but different biological activities.
Pyrido[2,3-d]pyrimidine derivatives: Compounds with a pyrimidine ring fused to a pyridine ring, known for their diverse biological activities
Uniqueness: 2-(1-Aminocyclohexyl)-3H,4H,5H,6H,7H,8H,9H-cyclohepta[d]pyrimidin-4-one is unique due to its specific cycloheptane-pyrimidine structure, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
Molecular Formula |
C15H23N3O |
|---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
2-(1-aminocyclohexyl)-3,5,6,7,8,9-hexahydrocyclohepta[d]pyrimidin-4-one |
InChI |
InChI=1S/C15H23N3O/c16-15(9-5-2-6-10-15)14-17-12-8-4-1-3-7-11(12)13(19)18-14/h1-10,16H2,(H,17,18,19) |
InChI Key |
KPYJYBCBSKZVGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)N=C(NC2=O)C3(CCCCC3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


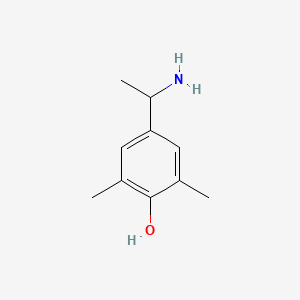
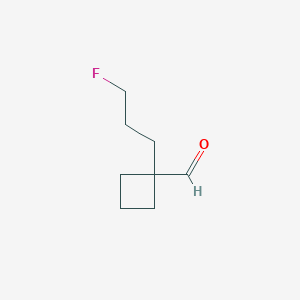

amine](/img/structure/B13287439.png)
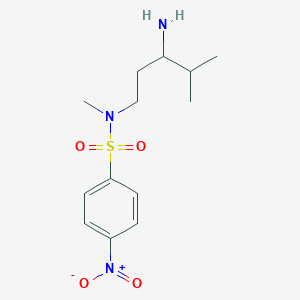

![2-Methyl-1-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol](/img/structure/B13287460.png)
![2,2-Dimethyl-8-oxa-5-azaspiro[3.5]nonane](/img/structure/B13287466.png)
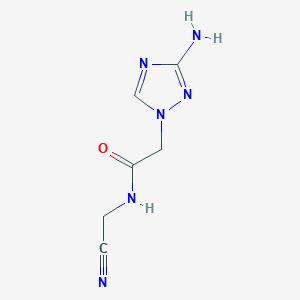
![(Cyclopropylmethyl)[(2,4-dimethylphenyl)methyl]amine](/img/structure/B13287484.png)
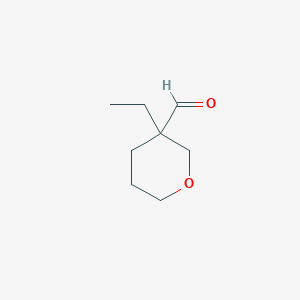
![[(1S,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-yl]methanol hydrochloride](/img/structure/B13287490.png)
amine](/img/structure/B13287494.png)
![5-Fluoro-2-[(2-methylpropyl)amino]benzonitrile](/img/structure/B13287502.png)
